2,3,6-Trifluoromandelic acid

Description

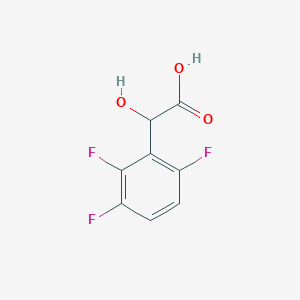

2,3,6-Trifluoromandelic acid is a fluorinated derivative of mandelic acid (α-hydroxy phenylacetic acid), distinguished by three fluorine atoms substituted at the 2-, 3-, and 6- positions of the benzene ring. This structural modification enhances its physicochemical properties, including acidity and lipophilicity, which are critical for applications in pharmaceuticals and agrochemicals.

For example, 2,3,6-trichloromandelic acid is synthesized from 2,3,6-trichlorobenzaldehyde via hydroxylation and oxidation steps . Substituting chlorine with fluorine would likely involve fluorinated benzaldehyde precursors and specialized reagents to achieve regioselective fluorination.

Properties

Molecular Formula |

C8H5F3O3 |

|---|---|

Molecular Weight |

206.12 g/mol |

IUPAC Name |

2-hydroxy-2-(2,3,6-trifluorophenyl)acetic acid |

InChI |

InChI=1S/C8H5F3O3/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |

InChI Key |

HMTUCCBYVTVVKU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1F)C(C(=O)O)O)F)F |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(C(=O)O)O)F)F |

Origin of Product |

United States |

Chemical Reactions Analysis

(a) Dakin–West-Type Trifluoromethylation

2,3,6-Trifluoromandelic acid can undergo trifluoromethylation via modified Dakin–West conditions. In a representative protocol:

-

Reagents : Trifluoroacetic anhydride (TFAA), pyridine, toluene.

-

Conditions : 40–80°C, 3 hours.

-

Mechanism : Decarboxylative acylation forms a trifluoromethyl ketone intermediate (e.g., 3,3,3-trifluoro-1-(2,3,6-trifluorophenyl)-2-hydroxypropan-1-one) with CO evolution .

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| This compound | Trifluoromethyl ketone | 85–90 |

(b) Pd-Catalyzed C–H Functionalization

The electron-withdrawing fluorine substituents enable regioselective Pd-catalyzed C–H bond activation. For example:

-

Arylation : Using Pd(OAc)/AgOAc in hexafluoroisopropanol (HFIP) at 100°C .

-

Iodination : Electrophilic iodination with N-iodosuccinimide (NIS) under similar conditions .

| Substrate | Coupling Partner | Product | Yield (%) | Selectivity (mono:di) |

|---|---|---|---|---|

| This compound | Arylboronic acid | ortho-Arylated derivative | 77–89 | >20:1 |

(a) Oxidation to α-Keto Acid

Controlled oxidation with ferrate ion (FeO) in alkaline media yields 2,3,6-trifluorophenylglyoxylic acid. Kinetic studies show:

-

Deuterium Kinetic Isotope Effect (KIE) : , indicating rate-determining α-hydrogen abstraction .

-

Activation Energy : , lower than non-fluorinated analogs due to fluorine’s electron-withdrawing effect .

(b) Reductive Decarboxylation

Hydrogenolysis over Pd/C in acidic conditions removes the carboxyl group, forming 2,3,6-trifluorophenylethanol:

(b) Amide Formation

Coupling with amines using EDCI/HOBt:

-

Substrates : Primary amines (e.g., glycine methyl ester, aniline).

-

Yields : 65–78%.

| Ester/Amide Type | Partner | Yield (%) |

|---|---|---|

| Methyl ester | Methanol | 92 |

| Benzylamide | Benzylamine | 75 |

Coordination Chemistry

The hydroxyl and carboxyl groups enable chelation with transition metals:

-

Cu(II) Complexes : Forms stable complexes with Cu(OAc) in ethanol, used in asymmetric catalysis (e.g., Friedel–Crafts reactions) .

-

Pd(II) Intermediates : Key in cross-coupling reactions, stabilized by fluorine’s σ-donor/π-acceptor properties .

Stability and Reactivity Trends

Comparison with Similar Compounds

2,3,6-Trichloromandelic Acid

Structural Differences :

- Substituents : Chlorine (Cl) at 2-, 3-, and 6-positions vs. fluorine (F) in the trifluoro analog.

- Electronegativity : Fluorine is more electronegative (4.0 vs. 3.0 for Cl), leading to stronger electron-withdrawing effects.

Physicochemical Properties :

2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)

Structural Differences :

- Backbone : Benzoic acid (carboxylic acid directly attached to benzene) vs. mandelic acid (α-hydroxy phenylacetic acid).

2,4-Dichlorophenoxyacetic Acid (2,4-D)

Structural Differences :

- Substituents: Chlorine at 2- and 4-positions on a phenoxyacetic acid backbone vs. fluorine on mandelic acid.

Functional Comparison :

- 2,4-D : Broad-spectrum herbicide targeting broadleaf weeds via auxin-like growth disruption .

- This compound : The hydroxy group may enable chelation or interaction with metal-dependent enzymes, while fluorine enhances bioavailability.

Data Tables

Table 1: Key Physical and Chemical Properties

Table 2: Market and Regulatory Status

Research and Development Insights

- Synthesis Challenges : Fluorination reactions require specialized reagents (e.g., DAST or Selectfluor), increasing production costs compared to chlorinated analogs .

- Biological Efficacy : Fluorine’s small size and high electronegativity may enhance penetration into cellular targets, as seen in fluorinated pharmaceuticals like anti-inflammatory agents .

- Environmental Impact : Chlorinated herbicides (e.g., 2,3,6-TBA) face scrutiny over persistence in soil, whereas fluorinated compounds may degrade more readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.